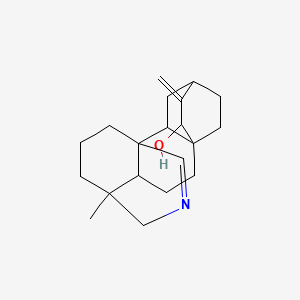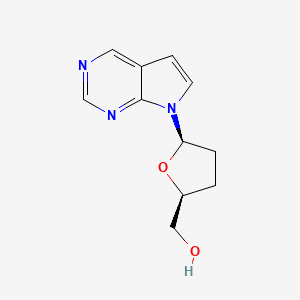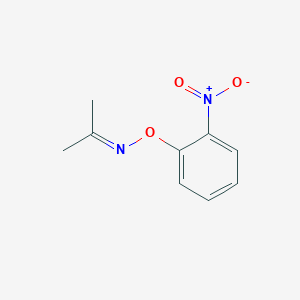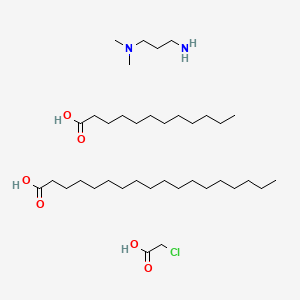
2-chloroacetic acid;N',N'-dimethylpropane-1,3-diamine;dodecanoic acid;octadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stearic acid N,N-dimethyl-1,3-propanediamine and dodecanoic acid chloroacetic acid-quaternized complex is a heterocyclic organic compound with the molecular formula C37H77ClN2O6 and a molecular weight of 681.50 g/mol . This complex is known for its unique chemical structure, which combines stearic acid, N,N-dimethyl-1,3-propanediamine, dodecanoic acid, and chloroacetic acid. It is used in various scientific and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of stearic acid N,N-dimethyl-1,3-propanediamine and dodecanoic acid chloroacetic acid-quaternized complex involves several steps:
Reaction of Stearic Acid and N,N-Dimethyl-1,3-Propanediamine: Stearic acid reacts with N,N-dimethyl-1,3-propanediamine under controlled conditions to form an intermediate product.
Addition of Dodecanoic Acid: The intermediate product is then reacted with dodecanoic acid.
Quaternization with Chloroacetic Acid: Finally, the product is quaternized using chloroacetic acid to form the desired complex.
Industrial Production Methods
Industrial production of this complex typically involves large-scale reactions in controlled environments to ensure high purity and yield. The process may include:
Continuous Stirred Tank Reactors (CSTR): To maintain consistent reaction conditions.
Purification Steps: Such as crystallization or distillation to remove impurities and obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Stearic acid N,N-dimethyl-1,3-propanediamine and dodecanoic acid chloroacetic acid-quaternized complex undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The complex can undergo substitution reactions, particularly at the chloroacetic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: May produce alcohols or amines.
Substitution: Results in the replacement of the chloro group with the nucleophile.
Aplicaciones Científicas De Investigación
Stearic acid N,N-dimethyl-1,3-propanediamine and dodecanoic acid chloroacetic acid-quaternized complex has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of cell membranes and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of cosmetics, detergents, and lubricants due to its surfactant properties
Mecanismo De Acción
The mechanism of action of this complex involves its interaction with molecular targets such as cell membranes and proteins. The quaternized nitrogen in the complex can interact with negatively charged sites on cell membranes, leading to disruption of membrane integrity and antimicrobial effects. Additionally, the hydrophobic tails of stearic acid and dodecanoic acid can insert into lipid bilayers, affecting membrane fluidity and function .
Comparación Con Compuestos Similares
Similar Compounds
Stearic Acid: A saturated fatty acid commonly used in the production of soaps and cosmetics.
N,N-Dimethyl-1,3-Propanediamine: A diamine used in the synthesis of various organic compounds.
Dodecanoic Acid:
Chloroacetic Acid: A versatile reagent in organic synthesis
Uniqueness
The uniqueness of stearic acid N,N-dimethyl-1,3-propanediamine and dodecanoic acid chloroacetic acid-quaternized complex lies in its combination of hydrophobic and hydrophilic properties, making it an effective surfactant and antimicrobial agent. Its quaternized nitrogen also provides unique reactivity compared to its individual components .
Propiedades
Número CAS |
68424-97-5 |
|---|---|
Fórmula molecular |
C37H77ClN2O6 |
Peso molecular |
681.5 g/mol |
Nombre IUPAC |
2-chloroacetic acid;N',N'-dimethylpropane-1,3-diamine;dodecanoic acid;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C12H24O2.C5H14N2.C2H3ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-7(2)5-3-4-6;3-1-2(4)5/h2-17H2,1H3,(H,19,20);2-11H2,1H3,(H,13,14);3-6H2,1-2H3;1H2,(H,4,5) |
Clave InChI |
FKXZDDOMSWSEIH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCC(=O)O.CN(C)CCCN.C(C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


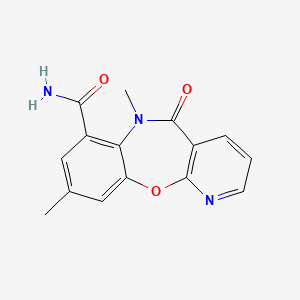
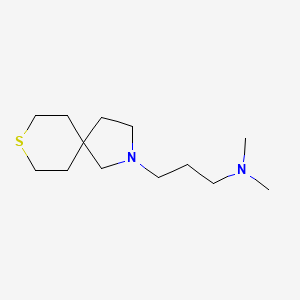
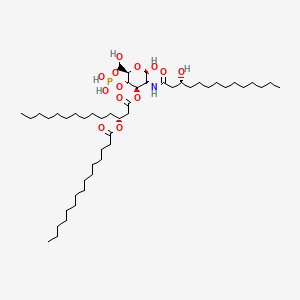

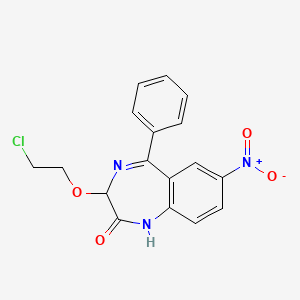
![3-(Naphthalen-1-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12788282.png)
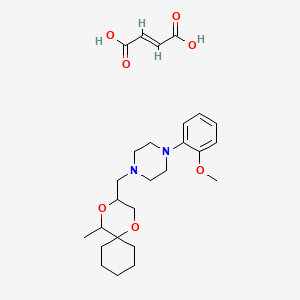
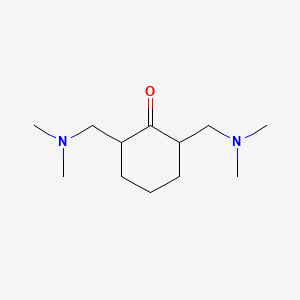
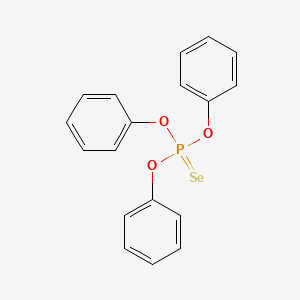

![6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride](/img/structure/B12788322.png)
